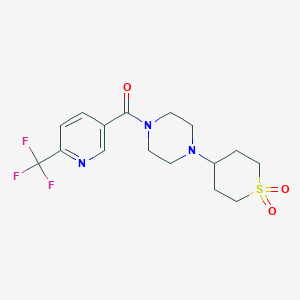

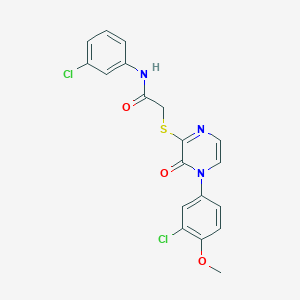

![molecular formula C18H17NO4 B2766996 1-[2-(2-Methoxyphenoxy)ethyl]-7-methylindole-2,3-dione CAS No. 620932-15-2](/img/structure/B2766996.png)

1-[2-(2-Methoxyphenoxy)ethyl]-7-methylindole-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[2-(2-Methoxyphenoxy)ethyl]-7-methylindole-2,3-dione, also known as Ro 31-8220, is a synthetic compound that has been widely used in scientific research as a protein kinase inhibitor. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Aplicaciones Científicas De Investigación

Mn(III)-Promoted Annulation of Enol Ethers and Esters

The annulation of enol ethers and esters, facilitated by Mn(III) acetate, showcases the use of 1-Methoxy-cyclohexene in creating complex structures, including hydrindenone derivatives, through a series of reactions (Corey & Ghosh, 1987).

Electron Transport Layer for Polymer Solar Cells

A novel n-type conjugated polyelectrolyte was synthesized for use as an electron transport layer in inverted polymer solar cells. The electron-deficient nature of its backbone, derived from diketopyrrolopyrrole (DPP), improves conductivity and electron mobility, enhancing the device's power conversion efficiency (Hu et al., 2015).

Abnormal Solvent Effects on Hydrogen Atom Abstraction

Research into the reaction rates of curcumin and related compounds with radicals in different solvents reveals the role of sequential proton loss electron transfer in these reactions, providing insights into the antioxidant activity of curcumin and its derivatives (Litwinienko & Ingold, 2004).

CO/Ethene Reactions Catalysed by β-Ketophosphine and Related Complexes of Rhodium

This research highlights the catalytic behavior of rhodium complexes in promoting reactions between ethene and CO, leading to a variety of products including octane-3,6-dione and methyl 4-oxohexanoate. The study provides valuable information on the mechanisms and potential applications of these catalysts (Robertson et al., 2001).

Antimicrobial Activity of 2-(2-Ethoxy-5-Substituted-Indol-3-Ylidene)-1-Aryl-Ethanones

A series of novel compounds synthesized from 1H-indole-2,3-dione showed high antimicrobial activity against various bacterial and fungal strains. This research underscores the potential of these compounds in developing new antimicrobial agents (Ashok et al., 2015).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-[2-(2-methoxyphenoxy)ethyl]-7-methylindole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-12-6-5-7-13-16(12)19(18(21)17(13)20)10-11-23-15-9-4-3-8-14(15)22-2/h3-9H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKOLJBUIOJMAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=O)N2CCOC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{3-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2766925.png)

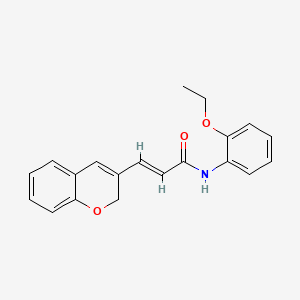

![N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2766927.png)

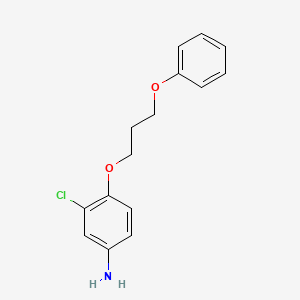

![2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2766929.png)

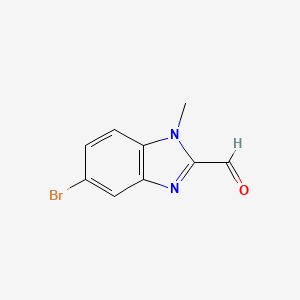

![2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2766931.png)

![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2766933.png)

![2,2-diphenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2766935.png)

![3-[(3-fluorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2766936.png)